molecular formula C10H19Cl2N3O B2944620 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride CAS No. 2126144-87-2

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Cat. No. B2944620
CAS RN: 2126144-87-2
M. Wt: 268.18
InChI Key: GTFBOGBNXFLYQV-BPRGXCPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride, also known as MPD, is a chemical compound that has been widely used in scientific research. MPD is a chiral molecule with two stereocenters, and it is commonly used as a chiral auxiliary in asymmetric synthesis. In addition, MPD has been found to have interesting biological properties, including antimicrobial and antiviral activities, making it a promising candidate for drug discovery.

Scientific Research Applications

Spectroscopic Characterization and Computational Study

Two newly synthesized imidazole derivatives, including compounds closely related to the queried chemical, have been explored for their spectroscopic properties and reactive characteristics using experimental and computational approaches. These derivatives, synthesized via a solvent-free pathway, were analyzed through IR, FT-Raman, and NMR spectroscopy, alongside density functional theory (DFT) calculations. Their reactivity properties were assessed through molecular orbital theory, molecular electrostatic potential (MEP), and molecular dynamics (MD) simulations, indicating potential for electrophilic attack sites and interactions with water molecules. Notably, their high first-order hyperpolarizabilities suggest applications in non-linear optics (NLO) materials, and molecular docking results hint at possible inhibitory activity against protein hydrolase, suggesting a broad scope of bioactivity and material applications (Hossain et al., 2018).

Photochromism of Dimers

Research on 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which share structural motifs with the queried compound, revealed that upon oxidation, these imidazoles form dimers exhibiting photochromism when irradiated. This property is crucial for developing materials that change color in response to light, which has applications in photonics, data storage, and smart coatings (Bai et al., 2010).

N-Heterocyclic Carbene Complexes

A study on methoxy-functionalized heterocyclic carbene precursors, closely related to the queried chemical, detailed the synthesis and characterization of N-heterocyclic carbene complexes of Pd(II) and Rh(I). These complexes, derived from imidazolidin precursors, have implications in catalysis and material science, showcasing the versatility of imidazole derivatives in synthetic chemistry and potential industrial applications (Günay et al., 2006).

Antimicrobial Activity

Imidazole derivatives have been synthesized and investigated for their antimicrobial properties. One study focused on the synthesis and characterization of various imidazole derivatives, including 2-substituted imidazole derivatives, revealing moderate to potent antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential of imidazole-based compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salman et al., 2015).

Molecular Docking and DFT Studies

The molecular structure, electronic properties, and biological activity of imidazole derivatives have been studied extensively, combining experimental spectroscopy with computational DFT and molecular docking techniques. These studies provide insights into the molecular basis of the compound's interaction with biological targets, suggesting their potential as pharmacological agents, particularly in hypertension treatment (Aayisha et al., 2019).

properties

IUPAC Name

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBOGBNXFLYQV-BPRGXCPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@@H]2C[C@H](CN2)OC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.